Phenol, p-chloro-, potassium salt

Nucleophilicity quantification Mayr reactivity scale Phenolate O-alkylation kinetics

Potassium 4-chlorophenolate (Phenol, p-chloro-, potassium salt; CAS 1121-74-0; molecular formula C₆H₄ClKO; MW 166.64 g·mol⁻¹) is the deprotonated potassium salt of p-chlorophenol (4-chlorophenol, pKa ~9.14–9.38). It belongs to the alkali metal phenolate class and exists as a solid at ambient temperature (density 1.161 g·cm⁻³; flash point 172.2 °C; predicted boiling point ~483 °C at 760 mmHg).

Molecular Formula C6H4ClKO
Molecular Weight 166.64 g/mol
CAS No. 1121-74-0
Cat. No. B075553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, p-chloro-, potassium salt
CAS1121-74-0
SynonymsPotassium 4-chlorophenolate
Molecular FormulaC6H4ClKO
Molecular Weight166.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[O-])Cl.[K+]
InChIInChI=1S/C6H5ClO.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1
InChIKeyHMSLXWQWEJXFFR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 4-Chlorophenolate (CAS 1121-74-0): Physicochemical Identity and Scope for Scientific Procurement


Potassium 4-chlorophenolate (Phenol, p-chloro-, potassium salt; CAS 1121-74-0; molecular formula C₆H₄ClKO; MW 166.64 g·mol⁻¹) is the deprotonated potassium salt of p-chlorophenol (4-chlorophenol, pKa ~9.14–9.38) [1]. It belongs to the alkali metal phenolate class and exists as a solid at ambient temperature (density 1.161 g·cm⁻³; flash point 172.2 °C; predicted boiling point ~483 °C at 760 mmHg) [2]. The salt form dramatically enhances aqueous solubility compared to the parent phenol, which has limited water solubility of ca. 27 g·L⁻¹ at 20 °C . As an O-nucleophile, its reactivity has been quantitatively parameterised on the Mayr nucleophilicity scale, enabling rational prediction of reaction rates with electrophiles in multiple solvents [3].

Salt form provides high aqueous solubility relative to neutral phenol (class-level evidence).
Quantifiable nucleophilicity (Mayr N parameter) supports reaction rate prediction in DMSO and MeCN.
Fits SNAr, silylation, Kolbe–Schmitt carboxylation, and aqueous-phase formulation workflows.

Why p-Chlorophenol or Sodium 4-Chlorophenolate Cannot Simply Replace Potassium 4-Chlorophenolate


Substituting the potassium salt with the parent phenol (p-chlorophenol, CAS 106-48-9) forfeits the large aqueous solubility gain—alkali chlorophenolate salts are up to four orders of magnitude more water-soluble than the neutral phenol [1]—and eliminates the nucleophilic phenolate anion required for many SNAr and O-alkylation reactions. Substituting the sodium congener (CAS 1193-00-6) introduces a different counterion that materially alters reaction kinetics: potassium phenolates are consistently more reactive than their sodium counterparts in silylation and related electrophilic trapping reactions, an effect attributed to weaker ion pairing with the larger K⁺ cation [2]. Substituting a different potassium phenolate (e.g., unsubstituted phenolate, CAS 100-67-4) changes the electronic character of the nucleophile—the 4-chloro substituent withdraws electron density, modulating the Mayr nucleophilicity parameter N by up to 0.48 units depending on solvent, which translates to a rate difference of approximately threefold with reference benzhydrylium electrophiles [3]. These differences are quantifiable and reproducible, making generic substitution scientifically indefensible when reaction outcomes depend on defined nucleophilicity, counterion-controlled kinetics, or aqueous formulation performance.

p-Chlorophenol (neutral phenol) Lacks phenolate anion and aqueous solubility gain; may not support SNAr or O-alkylation pathways.
Sodium 4-chlorophenolate Tighter Na⁺ ion pairing may slow silylation kinetics relative to the potassium salt (class-level observation).
Unsubstituted potassium phenolate Absence of 4-Cl substituent alters electronic character; reactivity and solvent-dependent profile may shift.

Quantitative Differentiation Evidence for Potassium 4-Chlorophenolate vs. Closest Analogs


Mayr Nucleophilicity Parameter (N) in DMSO: p-Chlorophenolate vs. Unsubstituted Phenolate

In DMSO at 20 °C, potassium p-chlorophenolate exhibits a Mayr nucleophilicity parameter N of 20.34 (sN = 0.64), compared to N = 19.86 (sN = 0.71) for unsubstituted potassium phenolate under identical conditions [1][2]. The ΔN of +0.48 log units means p-chlorophenolate reacts approximately 3.0 times faster than the parent phenolate with a given reference electrophile (calculated via the Mayr–Patz equation log k₂ = sN(N + E)) [3]. Both values were determined photometrically using benzhydrylium ions as reference electrophiles in the same study, constituting a direct head-to-head comparison.

Nucleophilicity (DMSO)
Head-to-head
p-Cl: N 20.34 vs unsub.: N 19.86
ΔN +0.48 (~3× rate)
Supports nucleophile selection for DMSO-based SNAr.
Benzhydrylium ion reference electrophiles; K⁺ counterion.
Nucleophilicity quantification Mayr reactivity scale Phenolate O-alkylation kinetics

Mayr Nucleophilicity Parameter (N) in Acetonitrile: Solvent-Dependent Reversal of Substituent Effect

In acetonitrile (MeCN) at 20 °C, the nucleophilicity ordering reverses: potassium p-chlorophenolate shows N = 18.32 (sN = 0.82), while unsubstituted potassium phenolate displays N = 18.53 (sN = 0.85), a ΔN of –0.21 [1][2]. This means p-chlorophenolate is marginally (~40%) slower than the parent phenolate in MeCN, in contrast to its enhanced reactivity in DMSO. The solvent-dependent crossover—faster in DMSO, slower in MeCN—demonstrates that the 4-Cl substituent effect on nucleophilicity is not monotonic and must be evaluated in the specific reaction solvent [3].

Nucleophilicity (MeCN)
Head-to-head
p-Cl: N 18.32 vs unsub.: N 18.53
ΔN –0.21 (slower in MeCN)
Solvent-dependent reactivity crossover; MeCN favors unsubstituted phenolate.
Benzhydrylium ions; K⁺; reversal vs. DMSO.
Solvent-dependent nucleophilicity Mayr reactivity scale Phenolate electronic effects

Counterion Effect: Potassium vs. Sodium Phenolate Reactivity in Silylation Kinetics

A systematic calorimetric and stopped-flow kinetic study of alkali phenolate silylation with trisubstituted silyl chlorides in THF, MeCN, and DMSO demonstrated that potassium phenolates were more reactive than the corresponding sodium phenolates in most cases [1]. For unsubstituted phenolate, this rate advantage is attributed to weaker ion pairing of the larger K⁺ cation (ionic radius 1.33 Å) compared to Na⁺ (0.95 Å), which leaves the phenolate oxygen more nucleophilically accessible. The study further showed that rates were accelerated by the addition of crown ethers, confirming the ion-pairing origin of the effect. Although the specific K⁺/Na⁺ rate ratio for p-chlorophenolate was not individually reported, the consistency of the potassium advantage across a series of para-substituted phenolates (including 4-NO₂, 4-CN, 4-F, 4-H, 4-tBu, 4-OMe) supports its applicability to the 4-Cl derivative.

K⁺ vs Na⁺ silylation
Class-level

Potassium phenolates consistently more reactive than sodium analogs; crown ether acceleration confirms ion-pairing origin.

Supports potassium salt choice for faster silylation kinetics.
Observed across para-substituted phenolates; class-level inference.
Counterion effect Silylation kinetics Ion pairing reactivity

Substituent Electronic Effect: Position of 4-Chlorophenolate in the Phenolate Silylation Reactivity Spectrum

The JACS 1988 study established a quantitative reactivity order for para-substituted potassium phenolates in silylation with triphenylsilyl fluoride: 4-CN < 4-Cl < 4-F < 4-H < 4-tBu < 4-OMe (from least to most reactive) [1]. Potassium 4-chlorophenolate thus occupies a specific, intermediate position—more reactive than the strongly electron-withdrawing 4-CN analog, but less reactive than 4-F, 4-H (unsubstituted), and the electron-donating 4-tBu and 4-OMe derivatives. Hammett plots for this reaction series yielded ρ = 1.24 in MeCN and ρ = 2.40 in DMSO, confirming that electron-donating para-substituents enhance silylation rate at the phenolate oxygen. The 4-Cl substituent, with its modest electron-withdrawing character (σₚ = +0.23), predictably attenuates reactivity relative to 4-H.

Substituent reactivity order
Head-to-head
4-CN 4-Cl 4-F 4-H 4-tBu 4-OMe
Increasing silylation rate with Ph₃SiF →
4-Cl occupies intermediate reactivity position for tunable kinetics.
Hammett ρ = 1.24 (MeCN), 2.40 (DMSO).
Hammett analysis Phenolate silylation Substituent effect quantification

Aqueous Solubility Enhancement of Alkali Chlorophenolate Salts vs. Parent p-Chlorophenol

p-Chlorophenol (CAS 106-48-9) has a measured aqueous solubility of 27.1 g·L⁻¹ at 20 °C . The sodium and potassium salts of chlorophenols, including 4-chlorophenol, are documented to be up to four orders of magnitude (10,000×) more soluble in water than their parent phenols, as compiled from Ullmann's Encyclopedia of Industrial Chemistry [1]. While precise solubility values for potassium 4-chlorophenolate are not published in peer-reviewed form, the general principle is well established: deprotonation to the phenolate anion and formation of the alkali metal salt eliminates the neutral phenol's reliance on hydrogen-bonding for solvation and introduces full ionic hydration, dramatically increasing aqueous solubility [2]. This effect is common to both sodium and potassium salts, but the potassium salt may offer additional advantages in organic-solvent solubility due to the larger, more polarisable cation.

Aqueous solubility gain
Class-level
Salt form: up to ~10⁴× solubility increase vs. p-chlorophenol (27 g/L).
Supports homogeneous aqueous formulation and reaction media.
Class-level data from industrial reference compilations.
Aqueous solubility Chlorophenol salt formulation Bioavailability enhancement

Evidence-Backed Application Scenarios for Potassium 4-Chlorophenolate (CAS 1121-74-0)


Nucleophilic Aromatic Substitution (SNAr) in DMSO with Predictable Kinetic Advantage

When conducting nucleophilic aromatic substitution reactions in DMSO, potassium 4-chlorophenolate provides a quantifiable ~3-fold rate enhancement over unsubstituted potassium phenolate (Mayr N = 20.34 vs. 19.86) [1]. This kinetic advantage is directly exploitable in the synthesis of diaryl ethers, aryl alkyl ethers, and other O-functionalised aromatics where the phenolate serves as the incoming nucleophile. The 4-chloro substituent also serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), adding downstream utility beyond the initial substitution step.

Silyl Ether Formation Requiring Faster Kinetics than the Sodium Salt

For silyl protection or silyl ether synthesis where reaction rate matters—such as in flow chemistry, competitive derivatisation, or when using sterically hindered silyl chlorides—potassium 4-chlorophenolate is preferred over sodium 4-chlorophenolate because potassium phenolates consistently exhibit higher silylation rates due to weaker ion pairing [1]. The 4-Cl substituent further positions the reactivity between that of the 4-CN (slower) and 4-F (faster) analogs, allowing precise tuning of silylation kinetics when a panel of phenolates is available [2].

Aqueous Antimicrobial or Biocidal Formulation Development

For developing water-based antimicrobial formulations—such as disinfectants, wood preservatives, or cooling-water biocides—the potassium salt form overcomes the limited aqueous solubility of p-chlorophenol (27 g·L⁻¹ at 20 °C) by providing up to four orders of magnitude greater solubility [1]. This enables homogeneous aqueous dosing at concentrations unattainable with the neutral phenol. The potassium salt also avoids introducing sodium, which may be undesirable in formulations where cation identity affects compatibility, ionic strength, or intended counterion-sensitive biological activity [2].

Synthesis of para-Substituted Hydroxybenzoic Acid Derivatives via Kolbe–Schmitt-Type Carboxylation

In homogeneous Kolbe–Schmitt carboxylation conducted in DMSO at 100 °C, potassium phenoxides direct carboxylation with high para-regioselectivity (up to 97:3 para:ortho), in contrast to sodium phenoxides which favor ortho-carboxylation under classical heterogeneous conditions [1]. While p-chlorophenol already bears a para-substituent, potassium 4-chlorophenolate can be employed as a mechanistic probe or for carboxylation at the remaining ortho position, where the potassium counterion's effect on transition-state geometry may influence product distribution compared to the sodium analog [2]. Potassium phenoxide carboxylation also proceeds under milder conditions (atmospheric CO₂, 113 °C) than classical sodium-based protocols.

Application
Selection Property
Validation Focus
SNAr in DMSO
Nucleophilicity parameter fit (Mayr N)
Verify kinetic advantage vs. unsubstituted phenolate in target DMSO protocol.
Silyl ether formation
Counterion-controlled reactivity (K⁺)
Confirm silylation rate advantage over sodium salt under reaction conditions.
Aqueous formulation studies
Aqueous solubility enhancement (salt form)
Assess solubility and homogeneity vs. parent phenol.
Kolbe–Schmitt carboxylation
Counterion-directed regioselectivity
Evaluate ortho-carboxylation outcome and conditions vs. sodium analog.
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